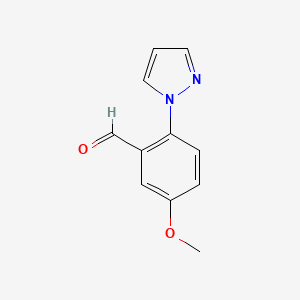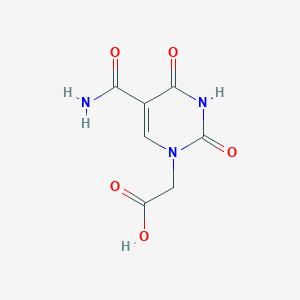
N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine
Overview
Description
N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine, also known as MTTF, is an amine that has been used in scientific research for a variety of applications. MTTF is an aryl amine, meaning it contains a phenyl group with a substituent attached to the nitrogen atom. MTTF is a versatile molecule that has been used in a wide range of studies, including those involving biochemistry, physiology, and the study of drug mechanisms of action.
Mechanism of Action
N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine is an aryl amine, meaning it contains a phenyl group with a substituent attached to the nitrogen atom. This allows N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine to interact with a variety of receptors, including those involved in neurotransmission, cellular signaling pathways, and drug-receptor interactions. N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine binds to these receptors, which can then trigger a variety of physiological effects, depending on the receptor being targeted.
Biochemical and Physiological Effects
N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine has been shown to have a variety of biochemical and physiological effects. In drug research, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine has been used to study the binding of drugs to their target receptors, as well as the effects of drug-receptor interactions on cellular processes. In biochemical and physiological studies, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine has been used to investigate the effect of amines on cell signaling pathways, as well as to study the metabolic pathways involved in the metabolism of amines. In addition, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine has been shown to have an effect on the body’s immune system, as well as on the cardiovascular system.
Advantages and Limitations for Lab Experiments
The main advantage of using N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine in laboratory experiments is its versatility. N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine can be used in a wide range of studies, from drug research to biochemical and physiological studies. Additionally, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine is relatively easy to synthesize and is relatively stable, making it ideal for laboratory experiments. The main limitation of using N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine in laboratory experiments is that it is not always easy to control the concentration of the molecule in the experiment. Additionally, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine can be toxic at high concentrations, so it is important to use the appropriate safety precautions when handling the molecule.
Future Directions
In the future, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine could be used to study the effects of amines on various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine could be used to investigate the effects of amines on drug metabolism and drug-receptor interactions. N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine could also be used to study the effect of amines on the body’s immune system, as well as on the cardiovascular system. Finally, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine could be used to study the effects of amines on cell signaling pathways and the metabolic pathways involved in the metabolism of amines.
Scientific Research Applications
N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine has been used in a variety of scientific research applications, from the study of drug mechanisms of action to the investigation of biochemical and physiological effects. In drug research, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine has been used to study the binding of drugs to their target receptors, as well as the effects of drug-receptor interactions on cellular processes. In biochemical and physiological studies, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine has been used to investigate the effect of amines on cell signaling pathways, as well as to study the metabolic pathways involved in the metabolism of amines.
properties
IUPAC Name |
4-methoxy-N-(oxolan-3-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-12-4-2-11(3-5-12)13-8-10-6-7-15-9-10/h2-5,10,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKHPDAMAWUTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N1-[3-(Trifluoromethyl)benzyl]-1,2-benzenediamine](/img/structure/B1462420.png)
![5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1462421.png)

![2-Chloro-6-[(2-chlorophenyl)methoxy]benzaldehyde](/img/structure/B1462424.png)
